Cordycepin

Beschreibung

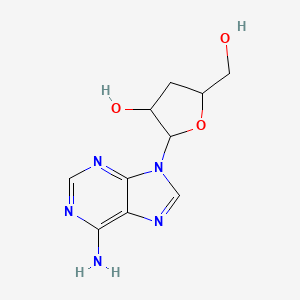

Cordycepin (3'-deoxyadenosine) is a bioactive nucleoside analogue primarily isolated from Cordyceps militaris and Cordyceps sinensis. Structurally, it resembles adenosine but lacks the 3'-hydroxyl group on its ribose moiety, a modification that enhances its metabolic stability and pharmacological potency . This compound exhibits diverse biological activities, including anti-cancer, anti-inflammatory, antiviral, and anti-hyperuricemic effects. Its mechanisms of action involve interference with RNA/DNA synthesis, inhibition of mTOR signaling, and competitive binding to ATP-dependent enzymes (e.g., EGFR kinases) via its phosphorylated derivatives (e.g., this compound triphosphate) .

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEZSBMBBKLLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859090 | |

| Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-03-0 | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cordycepin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

High-Speed Counter-Current Chromatography (HSCCC)

High-speed counter-current chromatography (HSCCC) has emerged as a robust technique for isolating this compound from C. militaris fermentation broth. A 2013 study demonstrated the efficacy of a solvent system comprising ethyl acetate, n-butanol, and 0.5% ammonia water (2:3:5 ratio), achieving a 98.7% purity this compound yield of 43.8 mg from 400 mg crude extract. The method’s partition coefficient (K) for this compound was optimized to 0.82, ensuring efficient separation of the target compound from impurities like adenosine and polysaccharides.

Advantages :

Ethyl Acetate-Chloroform Sequential Extraction

A patented method (CN104447926A) outlines a multi-step extraction protocol to minimize structural degradation:

-

Crushing and Aqueous Extraction : C. militaris powder (80 mesh) is mixed with distilled water (1:5–1:30 ratio) and heated at 30–80°C for 2–10 hours.

-

Pigment Removal : Activated carbon (10–30 g/L) adsorbs pigments, followed by ethyl acetate and chloroform extraction to eliminate flavonoids and proteins.

-

Macroporous Resin Purification : Remaining liquid is passed through macroporous resin, eluted with 30–50% ethanol, and dried to obtain this compound.

Performance Metrics :

| Step | Yield Improvement | Purity (%) |

|---|---|---|

| Activated carbon | 25% | 85→92 |

| Ethyl acetate/CHCl₃ | 18% | 92→96 |

| Macroporous resin | 32% | 96→99 |

This method avoids alcohol and ultrasonic treatments, preserving this compound’s structural integrity while achieving industrial-scale feasibility.

Biosynthesis and Metabolic Engineering

Fermentation Optimization

Recent advances in submerged fermentation of C. militaris have elevated this compound titers to 2.68 g/L within 168 hours. Key parameters include:

-

Carbon/Nitrogen Sources : Glucose (40 g/L) and peptone (10 g/L) maximize adenosine precursor availability.

-

Additives : L-alanine (2 g/L) upregulates cns1-3 genes, enhancing this compound synthesis by 58%.

-

pH Control : Maintaining pH 6.0 prevents adenosine deaminase activity, which converts this compound to 3′-deoxyinosine.

Genetic Modifications

Transcriptomic analyses reveal critical enzymes in this compound biosynthesis:

-

Adenylate Kinase (AK) : Converts AMP to ADP, a precursor for 3′-deoxyadenosine synthesis.

-

Ribonucleotide Reductase (nrdJ) : Catalyzes ADP→3′-dADP, followed by AK-mediated conversion to 3′-dAMP.

-

5′-Nucleotidase : Finalizes this compound production via 3′-dAMP dephosphorylation.

Overexpression of cns2 (encoding SAICAR synthase) in C. militaris increased this compound yield by 74%, while CRISPR-Cas9 knockout of adenosine deaminase reduced byproduct formation by 90%.

Chemical Synthesis Routes

Tosyl-Cl-Mediated Synthesis

Huang et al. developed a four-step route starting with adenosine:

-

5′-OH Protection : Triphenylmethyl chloride shields 5′-OH.

-

3′-OTs Formation : p-Toluenesulfonyl chloride (TsCl) reacts with 3′-OH.

-

Reduction : NaBH₄ removes the tosyl group, yielding 3′-deoxyadenosine.

-

Deprotection : Acetic acid cleaves the trityl group.

Mattock’s Bromide Route

Aman et al. utilized 2-acetoxyisobutyryl bromide (AIB) to synthesize this compound from adenosine:

-

Bromoacetylation : AIB reacts with adenosine’s 3′-OH.

-

Hydrolysis and Hydrogenolysis : Sequential treatment with HCl and H₂/Pd-C yields this compound.

Purity : 99%, but limited by a 20% overall yield.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit polyadenylation, activate AMP-activated protein kinase (AMPK), and reduce mammalian target of rapamycin (mTOR) signaling .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include lithium aluminum hydride, iodide, and various protecting groups such as triphenylmethyl. Reaction conditions often involve specific temperatures and solvents to ensure optimal yield and purity .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain its biological activity. These derivatives are often used in further research and drug development .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Mechanisms of Action

Cordycepin exhibits potent antitumor effects through multiple pathways:

- Inhibition of Tumor Growth : It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including human tongue cancer and testicular tumor cells. This is mediated through the activation of caspases and increased levels of reactive oxygen species (ROS) .

- Enhancement of Radiotherapy : Research indicates that this compound can enhance the therapeutic effects of radiotherapy, suggesting its potential as an adjunct treatment in cancer therapy .

- Immune Modulation : this compound modifies the expression of immune-related molecules on cancer cells, improving their susceptibility to immune-mediated destruction .

Case Studies

A study demonstrated that this compound treatment resulted in a significant reduction in tumor size in a mouse model of colon cancer, highlighting its potential for systemic antitumor immune responses .

Immunomodulatory Effects

This compound has been recognized for its ability to modulate immune responses:

- T-cell Proliferation : It stimulates T-cell proliferation and enhances cytokine production in peripheral blood mononuclear cells (PBMCs), which is crucial for effective immune responses .

- Natural Killer (NK) Cell Activation : Clinical trials have shown that this compound increases NK cell activity and phagocytic index, contributing to enhanced anti-tumor immunity .

Clinical Evidence

In a randomized controlled trial, participants receiving this compound exhibited elevated levels of pro-inflammatory cytokines, correlating with improved NK cell function .

Metabolic Disorders

This compound's applications extend to metabolic diseases such as diabetes and hyperuricemia:

- Antidiabetic Properties : Research indicates that this compound can significantly reduce blood glucose levels in diabetic models by promoting glucose metabolism and exhibiting antioxidative effects .

- Anti-hyperuricemic Effects : this compound has been shown to normalize serum uric acid levels in hyperuricemic mice, suggesting its potential for treating gout and related conditions .

Research Findings

A study involving diabetic rats demonstrated that administration of this compound extracts led to improved lipid profiles and reduced kidney damage, indicating its protective effects against diabetic nephropathy .

Other Health Benefits

This compound also shows promise in various other health applications:

- Respiratory Health : It has been reported to improve mucus clearance and airway hydration in models of bronchial asthma, highlighting its potential for respiratory disorders .

- Reproductive Health : this compound supplementation has been linked to enhanced sperm quality and testosterone levels in animal studies, suggesting benefits for male fertility .

Data Summary Table

Wirkmechanismus

Cordycepin exerts its effects by inhibiting polyadenylation, activating AMP-activated protein kinase (AMPK), and reducing mammalian target of rapamycin (mTOR) signaling. These actions result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. The compound also modulates the immune response within the tumor microenvironment .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences :

- Both compounds share a purine base (adenine) and ribose sugar backbone. However, this compound lacks the 3'-OH group, rendering it resistant to RNA chain elongation .

Functional Contrast : - Adenosine is a natural nucleoside involved in energy transfer (ATP/ADP) and signaling via adenosine receptors (e.g., ADORA1/2A). This compound competes with adenosine for receptor binding but exhibits divergent effects. For instance, adenosine induces ATP production at all concentrations, whereas this compound only transiently increases ATP at low doses (23.4–375 µM) . Pharmacological Impact:

- This compound inhibits RNA transcription and induces apoptosis in cancer cells, whereas adenosine primarily modulates immune responses and vascular tone .

This compound vs. ATP

Structural Mimicry :

- This compound triphosphate mimics ATP due to its triphosphate group and adenine base, enabling competitive inhibition of ATP-binding enzymes like EGFR and RNA polymerases .

Mechanistic Divergence : - ATP serves as an energy donor and cofactor in kinase reactions. This compound triphosphate, however, acts as a "molecular decoy," terminating RNA synthesis and blocking phosphorylation of non-histone chromosomal proteins (Ki = 8 × 10⁻⁵ M) .

This compound vs. Cycloheximide and Galiellalactone

Functional Overlap :

- This compound and cycloheximide (a protein synthesis inhibitor) both suppress α-amylase synthesis in fungal models. However, this compound targets transcription, while cycloheximide inhibits translation .

Efficacy Comparison : - In Gibberella fujikuroi, this compound reduced α-amylase activity by 85% at 10 µM, outperforming galiellalactone (45% inhibition) .

This compound vs. Benzbromarone and Allopurinol

Anti-Hyperuricemic Activity :

- This compound lowers uric acid by inhibiting URAT1, a urate transporter. In hyperuricemic mice, 50 mg/kg this compound reduced serum urate levels by 38%, comparable to benzbromarone (42%) but less potent than allopurinol (55%) . Safety Profile:

Data Tables

Table 1. Structural and Functional Comparison of this compound with Key Analogues

Table 2. Anti-Hyperuricemic Efficacy Comparison

| Compound | Uric Acid Reduction (%) | Liver Toxicity (Yes/No) | Mechanism |

|---|---|---|---|

| This compound | 38% | No | URAT1 inhibition |

| Benzbromarone | 42% | Mild | Uricosuric |

| Allopurinol | 55% | Yes | Xanthine oxidase inhibition |

Research Findings and Contradictions

- Synergy with Hydroxyurea : this compound (0.3 µM) combined with hydroxyurea reduced leukemia cell viability synergistically, bypassing the need for toxic co-drugs like deoxycoformycin .

- Contradictory ATP Modulation : Low-dose this compound transiently elevates ATP, but high doses suppress ATP production, complicating its role in energy metabolism .

Biologische Aktivität

Cordycepin, a bioactive compound derived from the fungus Cordyceps militaris, has garnered significant attention in recent years due to its diverse biological activities. This article presents a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound, chemically known as 3'-deoxyadenosine, is structurally similar to adenosine but lacks a hydroxyl group at the 3' position. This modification allows this compound to interfere with various cellular processes, including nucleic acid metabolism and signal transduction pathways, which underlie its therapeutic potential.

This compound exerts its biological effects through multiple mechanisms:

- Inhibition of Cell Proliferation : High concentrations of this compound have been shown to induce apoptosis in various cancer cell lines by inhibiting DNA and RNA synthesis .

- Anti-inflammatory Effects : this compound significantly reduces inflammation by modulating key signaling pathways such as NF-κB and PI3K/Akt/mTOR . It has demonstrated efficacy in animal models for conditions like arthritis and colitis.

- Antitumor Activity : Numerous studies indicate that this compound inhibits tumor growth through mechanisms including cell cycle arrest and apoptosis induction . It has shown promise against various cancer types, including lung, breast, and colorectal cancers.

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cancer Treatment :

A study investigated the effects of this compound on colon cancer cells. The results indicated that this compound treatment led to significant reductions in cell viability and induced apoptosis through caspase activation and increased reactive oxygen species (ROS) levels . -

Neuroprotection :

In an animal model of ischemic stroke, this compound was found to protect neuronal cells by preserving blood-brain barrier integrity and reducing infarction size. This suggests its potential for treating neurodegenerative diseases . -

Anti-inflammatory Effects :

Research involving rodent models showed that this compound administration significantly reduced inflammatory markers in conditions such as rheumatoid arthritis. The modulation of NF-κB signaling was particularly notable in these studies .

Q & A

Q. What are the established in vitro protocols for assessing Cordycepin's anti-cancer activity, and how can researchers optimize these assays to account for cell line-specific variability?

Methodological Answer: Standard protocols involve cytotoxicity assays (e.g., MTT, apoptosis markers) using cancer cell lines (e.g., A549, HepG2) with dose-dependent treatments. To address variability:

- Use ≥3 biological replicates per cell line.

- Include positive controls (e.g., cisplatin) and negative controls (untreated cells).

- Normalize data to cell viability baselines and account for metabolic differences (e.g., adenylate kinase release in necrotic cells).

- Validate findings with orthogonal methods (e.g., flow cytometry for apoptosis) .

Q. What methodologies exist for quantifying this compound's bioavailability in mammalian systems, and how can researchers validate these methods against standardized pharmacokinetic models?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantification. Validate via:

- Spike-and-recovery experiments in plasma/tissue homogenates.

- Comparison with isotopic labeling (e.g., ³H-Cordycepin tracer).

- Use compartmental pharmacokinetic models (e.g., non-linear mixed-effects modeling) to assess absorption/distribution. Cross-validate with in situ perfusion studies .

Q. How should researchers approach the standardization of this compound extraction methods across different fungal sources to ensure compound purity and functional consistency?

Methodological Answer:

- Optimize solvent systems (e.g., ethanol-water gradients) for polarity-based extraction.

- Quantify yield/purity via HPLC-UV and NMR.

- Use fungal strain authentication (e.g., ITS sequencing) and reference standards (e.g., NIST-certified this compound).

- Report extraction parameters (temperature, pH, duration) to enable replication .

Advanced Research Questions

Q. How should researchers design experiments to investigate the synergistic effects of this compound with conventional chemotherapeutic agents while controlling for pharmacokinetic interactions?

Methodological Answer:

- Apply Chou-Talalay combination index (CI) models to quantify synergy/antagonism.

- Use isobolographic analysis for dose-response curves.

- Control for drug-drug interactions via:

- Plasma protein binding assays (e.g., equilibrium dialysis).

- CYP450 enzyme inhibition profiling.

- Include time-staggered administration groups to isolate temporal effects .

Q. What statistical approaches are most appropriate for resolving contradictory findings in this compound's neuroprotective efficacy across different animal models of neurodegeneration?

Methodological Answer:

- Perform meta-analysis with heterogeneity testing (e.g., I² statistic) to assess study variability.

- Apply multivariate regression to adjust for confounding factors (e.g., animal age, dosing regimen).

- Use Bayesian hierarchical models to integrate data from disparate models (e.g., MPTP vs. Aβ-induced neurotoxicity) .

Q. How can researchers systematically evaluate the potential off-target effects of this compound in gene expression studies using current transcriptomic technologies?

Methodological Answer:

Q. What are the challenges in establishing causal relationships between this compound exposure and mitochondrial biogenesis observed in various in vivo studies?

Methodological Answer:

Q. Which in silico modeling techniques show the highest predictive validity for studying this compound's molecular interactions with adenosine deaminase enzymes?

Methodological Answer:

- Molecular Dynamics (MD) simulations (e.g., GROMACS) to assess binding stability.

- Free Energy Perturbation (FEP) for ΔG binding calculations.

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction & Reproducibility

Q. Which experimental controls are critical when investigating this compound's purported anti-aging effects through telomerase activation pathways?

Methodological Answer:

Q. What are the key considerations when developing a dose-response model for this compound's immunomodulatory effects in human primary cell cultures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.